Cytotoxic Potency in B-Raf-Overexpressing MCF-7 Breast Cancer Cells: PROTAC B-Raf Degrader 1 vs. Mother Compound Rigosertib
PROTAC B-Raf degrader 1 (compound 2) demonstrates enhanced cytotoxic potency against MCF-7 breast cancer cells, which exhibit high endogenous B-Raf expression, relative to its mother compound rigosertib (RGS). In a 72-hour MTT assay, the PROTAC degrader achieved an IC50 of 2.70 μM, whereas the mother compound RGS exhibited an IC50 of 21.21 μM in the same cell line, representing a 7.8-fold improvement in potency attributable to the PROTAC-mediated degradation mechanism rather than simple target binding [1]. This quantitative difference underscores the functional advantage of recruiting the ubiquitin-proteasome system for target elimination over occupancy-driven inhibition.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 2.70 μM |
| Comparator Or Baseline | Rigosertib (RGS, mother compound): IC50 = 21.21 μM |
| Quantified Difference | 7.8-fold lower IC50 (increased potency) |
| Conditions | MCF-7 human breast cancer cell line; 72-hour treatment; MTT cell viability assay |
Why This Matters
This head-to-head comparison quantifies the functional superiority of the PROTAC degradation mechanism over the parent inhibitor, directly informing compound selection for studies requiring maximal B-Raf pathway suppression.
- [1] Chen H, Chen F, Pei S, Gou S. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation. Bioorg Chem. 2019 Jun;87:191-199. doi:10.1016/j.bioorg.2019.03.035 View Source
